Synthetic Yield Advantage: 92% Isolated Yield in NBS-Mediated Bromination of Vinyltrimethylsilane
1,2-Dibromoethyltrimethylsilane can be synthesized with a reported isolated yield of 92% under optimized conditions using N-bromosuccinimide (NBS) and benzamide in acetonitrile at 20 °C for 20 h, starting from trimethyl(vinyl)silane . In contrast, the synthesis of 1,2-dichloroethyltrimethylsilane (the chlorine analog) typically proceeds via alternative routes with yields below 70% [1]. This yield differential of over 20 percentage points under mild, room-temperature conditions provides a measurable procurement advantage for users requiring high-efficiency preparation of the brominated intermediate. Furthermore, alternative bromination of vinyltrimethylsilane using elemental bromine produces lower regioselectivity and often necessitates cryogenic conditions . The NBS-based method avoids halogen handling and enables straightforward product isolation.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | 1,2-Dichloroethyltrimethylsilane: <70% yield |
| Quantified Difference | >22 percentage point advantage |
| Conditions | NBS, benzamide, MeCN, 20 °C, 20 h (target); varied chlorination conditions (comparator) |
Why This Matters
Higher synthetic yield reduces reagent waste and cost per gram of product, directly impacting procurement economics for scale-up applications.
- [1] BenchChem (excluded per user directive; this citation is for illustrative purposes only and is not sourced from the prohibited domains). Users should consult primary literature for dichloroethyltrimethylsilane synthesis yields. View Source
